3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
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Overview
Description
3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione typically involves multi-step organic reactions
Formation of the Pyrimido[5,4-b]indole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Attachment of the Methoxybenzyl Group: This step may involve nucleophilic substitution reactions using methoxybenzyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine, nitric acid, or sulfuric acid under controlled temperatures.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can modify its structure to enhance these activities.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may interact with specific biological targets, making it a potential candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins, nucleic acids, or cell membranes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-1-benzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione: Similar structure but lacks the methoxy group.
3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione: Similar structure but with fewer methyl groups.
Uniqueness
The presence of both the chlorophenyl and methoxybenzyl groups in 3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione provides unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds and potentially more versatile in various applications.
Properties
Molecular Formula |
C26H22ClN3O3 |
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Molecular Weight |
459.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-5,8-dimethylpyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C26H22ClN3O3/c1-16-7-12-22-21(13-16)23-24(28(22)2)25(31)30(19-6-4-5-18(27)14-19)26(32)29(23)15-17-8-10-20(33-3)11-9-17/h4-14H,15H2,1-3H3 |
InChI Key |
DZBDMTQPRSQAME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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